2-(Oxetan-2-yl)acetaldehyde
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Overview
Description
2-(Oxetan-2-yl)acetaldehyde is a chemical compound with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to an acetaldehyde group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-2-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the acetaldehyde group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings . Another approach involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of oxetane synthesis can be applied. These methods often involve the use of catalysts and controlled reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted oxetane derivatives .
Scientific Research Applications
2-(Oxetan-2-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxetan-2-yl)acetaldehyde and its derivatives often involves the interaction with biological targets through the oxetane ring. The ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. For example, the ring-opening reactions can lead to the formation of reactive intermediates that interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yl)acetaldehyde: Another oxetane derivative with similar reactivity and applications.
Oxetan-2-ylmethanamine: A compound with an amine group instead of an aldehyde, used in similar synthetic applications.
Uniqueness
2-(Oxetan-2-yl)acetaldehyde is unique due to its specific combination of an oxetane ring and an aldehyde group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
928758-02-5 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-(oxetan-2-yl)acetaldehyde |
InChI |
InChI=1S/C5H8O2/c6-3-1-5-2-4-7-5/h3,5H,1-2,4H2 |
InChI Key |
VRKBXGVCHFUJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1CC=O |
Origin of Product |
United States |
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